2-(4-Nitrobenzylidene)malononitrile

Catalog No.
S576567
CAS No.
2700-23-4
M.F
C10H5N3O2
M. Wt
199.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrobenzylidene)malononitrile

CAS Number

2700-23-4

Product Name

2-(4-Nitrobenzylidene)malononitrile

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H

InChI Key

BDTIGNGBIBFXSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]

Synonyms

4-nitrobenzylidene malononitrile, AG 1714, AG-1714

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]

The exact mass of the compound 2-(4-Nitrobenzylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637341. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Nitrobenzylidene)malononitrile (CAS 2700-23-4) is a highly reactive, electron-deficient alkene characterized by the synergistic electron-withdrawing effects of a para-nitro group and geminal dicyano functionalities. Commercially procured as a potent Michael acceptor and dienophile, it serves as a critical building block for the synthesis of complex nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, under mild conditions. Beyond its established role as a pharmaceutical and agrochemical precursor, its unique electronic profile has driven its adoption in advanced material applications, including as a rapid colorimetric sensor for nucleophiles and as a highly effective organic corrosion inhibitor for aluminum anodes in alkaline energy storage systems [1].

Substituting 2-(4-Nitrobenzylidene)malononitrile with unsubstituted 2-benzylidenemalononitrile or electron-donating analogs (e.g., 4-methoxy derivatives) fundamentally compromises process efficiency and application performance. In organic synthesis, the absence of the strongly electron-withdrawing para-nitro group significantly reduces the electrophilicity of the vinylic carbon, leading to slower reaction kinetics, lower yields in Michael additions, and the need for harsher, energy-intensive reaction conditions [1]. Furthermore, generic analogs cannot undergo chemo-selective reduction to yield valuable amino-substituted intermediates without degrading the alkene, nor do they possess the specific adsorption characteristics needed for effective anodic corrosion inhibition in highly alkaline battery electrolytes[2].

Chemo-Selective Reduction for Amino-Heterocycle Precursors

When synthesizing amino-substituted heterocycles, 2-(4-nitrobenzylidene)malononitrile demonstrates exceptional functional group tolerance during reduction. Using Co3+ macrocyclic catalysts, the para-nitro group is selectively reduced to an amine (forming 2-(4-aminobenzylidene)malononitrile) with 100% product selectivity, leaving the highly reactive double bond and cyano groups completely intact. In contrast, generic reduction methods (such as hydrazine alone) yield only 3% of the target amine, while standard transition metal catalysts typically cause unwanted over-reduction of the electron-deficient alkene or nitrile functionalities [1].

Evidence DimensionProduct selectivity in nitro-group reduction
Target Compound Data100% selectivity for -NO2 reduction to -NH2 without alkene degradation
Comparator Or BaselineHydrazine alone (3% yield) or standard transition metals (alkene over-reduction)
Quantified Difference97% increase in target amine yield with zero alkene degradation
ConditionsCo3+ macrocyclic catalysis vs. standard reduction protocols

Enables buyers to procure a reliable nitro-precursor for complex amine synthesis without investing in costly, multi-step protecting-group strategies.

Enhanced Reactivity and Yields in Nucleophilic Additions

The intense electrophilicity of the vinylic carbon in 2-(4-nitrobenzylidene)malononitrile, driven by the para-nitro group, allows for highly efficient nucleophilic additions and cycloadditions. In standard multi-component heterocyclic syntheses, this compound consistently achieves near-quantitative yields (96% to 99%) at room temperature or under mild heating (60°C). Unsubstituted benzylidenemalononitriles lack this electronic activation, requiring significantly longer reaction times, stronger bases, or harsher thermal conditions to achieve comparable conversion rates[1].

Evidence DimensionConversion yield and reaction conditions
Target Compound Data96-99% yield under mild/aqueous conditions (RT to 60°C)
Comparator Or BaselineUnsubstituted 2-benzylidenemalononitrile
Quantified DifferenceAchieves near-quantitative conversion without the harsh thermal or strong-base requirements of the baseline
ConditionsNucleophilic addition / multi-component heterocycle synthesis

High reactivity under mild conditions directly reduces energy consumption, solvent toxicity, and purification costs during industrial scale-up.

Anodic Corrosion Inhibition in Alkaline Metal-Air Batteries

In the development of alkaline energy storage, 2-(4-nitrobenzylidene)malononitrile functions as a highly effective organic corrosion inhibitor. When added to highly corrosive 4 M NaOH electrolytes, it adsorbs onto the aluminum anode surface, forming a protective barrier that significantly suppresses parasitic hydrogen evolution and self-corrosion. This targeted inhibition enhances the anode utilization rate and overall discharge capacity of the Al-air battery, vastly outperforming uninhibited alkaline electrolytes which suffer from rapid anodic degradation and severe capacity loss [1].

Evidence DimensionAnode utilization and self-corrosion suppression
Target Compound DataForms a stable protective barrier, significantly increasing anode utilization
Comparator Or BaselineUninhibited 4 M NaOH electrolyte
Quantified DifferenceSubstantial reduction in parasitic hydrogen evolution and capacity loss compared to the uninhibited baseline
ConditionsAl-5052 anode in 4 M NaOH electrolyte for Al-air batteries

Provides battery manufacturers with a specialized, highly effective additive to extend the shelf life and operational efficiency of alkaline metal-air systems.

Rapid Visual Output for Colorimetric Cyanide Sensing

The extreme electrophilicity of 2-(4-nitrobenzylidene)malononitrile makes it an ideal standalone colorimetric sensor for cyanide detection. Nucleophilic attack by the cyanide anion on the vinylic carbon rapidly disrupts the molecule's conjugated π-system, triggering an immediate and distinct visual color change from yellow to colorless. This direct chemical response allows for rapid, equipment-free quantification, whereas traditional cyanide detection methods require complex titrations, specialized instrumentation, and significantly longer processing times [1].

Evidence DimensionDetection response time and visual output
Target Compound DataImmediate visual color change (yellow to colorless) upon nucleophilic attack
Comparator Or BaselineTraditional titrimetric or instrumental cyanide detection methods
Quantified DifferenceInstantaneous visual confirmation vs. minutes-to-hours of processing time with specialized equipment
ConditionsAqueous/organic cyanide detection assays

Allows procurement teams to source a single, highly responsive chemical for the development of rapid, on-site environmental monitoring kits.

Synthesis of Amino-Substituted Heterocycles

Ideal for pharmaceutical manufacturing where selective reduction of the nitro group is required without compromising the reactive alkene or cyano groups, streamlining the production of complex pyrazoles and pyrimidines [1].

Electrolyte Formulation for Alkaline Metal-Air Batteries

The optimal choice for battery developers requiring a potent organic additive to inhibit self-corrosion and hydrogen evolution on aluminum anodes in highly alkaline (4 M NaOH) environments [2].

Development of On-Site Colorimetric Sensors

Highly recommended for the production of rapid environmental testing kits, where its specific sensitivity to nucleophilic attack enables instantaneous, visual detection of toxic cyanide ions without complex instrumentation [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2700-23-4

Dates

Last modified: 08-15-2023

4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice

Alexey Vanichkin, Miriam Patya, Irina Lagovsky, Asher Meshorer, Abraham Novogrodsky
PMID: 11983446   DOI: 10.1016/s0168-8278(02)00020-x

Abstract

Apoptosis plays a role in experimental and clinically related liver damage. Inhibitors of tyrosine kinases were shown to modulate apoptosis induced by different agents in various cell types.
Investigation of the effect of 4-nitrobenzylidene malononitrile (belonging to the tyrphostins family which are selective inhibitors of protein tyrosine kinases) on apoptosis-mediated acute liver injury.
Two murine experimental models exhibiting apoptosis-mediated liver injury were used: (1) mice treated with tumor necrosis factor-alpha and D-galactosamine; and (2) mice treated with anti-Fas antibody. Liver injury was assessed by serum levels of transaminases and by microscopic analysis. Apoptosis was assessed by labeling of apoptotic cells in the liver by the TUNEL assay and by determination of caspase-3 activity.
Pretreatment of mice with 4-nitrobenzylidene malononitrile reduced tumor necrosis factor-alpha/D-galactosamine-induced hepatotoxicity. TUNEL positive cells in sections from livers treated with vehicle (control), 4-nitrobenzylidene malononitrile, tumor necrosis factor-/d-galactosamine and tumor necrosis factor-alpha/D-galactosamine and 4-nitrobenzylidene malononitrile, were >0.2, >0.2, 49+/-2.3 and 4+/-0.2 per mm(2), respectively. 4-Nitrobenzylidene malononitrile also reduced hepatotoxicity induced by anti-Fas antibody. Caspase-3 activation induced by either tumor necrosis factor-alpha/D-glactosamine or by anti-Fas treatment, was reduced by pretreatment with N-nitrobenzylidene malononitrile.
The findings may provide a base for development of a new therapeutic modality to reduce apoptosis-mediated liver damage.


Disruption of microtubules in living cells by tyrphostin AG-1714

T Volberg, A D Bershadsky, M Elbaum, A Gazit, A Levitzki, B Geiger
PMID: 10706777   DOI: 10.1002/(SICI)1097-0169(200003)45:3<223::AID-CM5>3.0.CO;2-Q

Abstract

Tyrphostin AG-1714 and several related molecules with the general structure of nitro-benzene malononitrile (BMN) disrupt microtubules in a large variety of cultured cells. This process can be inhibited by the stabilization of microtubules with taxol or by pretreatment of the cells with pervanadate, which inhibits tyrosine phosphatases and increases the overall levels of phosphotyrosine in cells. Unlike other microtubule-disrupting drugs such as nocodazole or colchicine, tyrphostin AG-1714 does not interfere with microtubule polymerization or stability in vitro, suggesting that the effect of this tyrphostin on microtubules is indirect. These results imply an involvement of protein tyrosine phosphorylation in the regulation of overall microtubule dynamics. Tyrphostins of AG-1714 type could thus be powerful tools for the identification of such microtubule regulatory pathways.


Tyrphostin 4-nitrobenzylidene malononitrile reduces chemotherapy toxicity without impairing efficacy

A Novogrodsky, M Weisspapir, M Patya, A Meshorer, A Vanichkin
PMID: 9622080   DOI:

Abstract

In mice, 4-nitrobenzylidene malononitrile (AG1714), which belongs to the tyrphostin family, reduced toxicity induced by doxorubicin and cisplatin without impairing their antitumor efficacy. AG1714 reduced mortality induced by doxorubicin and cisplatin. It prevented, in a dose-dependent manner, cisplatin-induced nephrotoxicity as assessed by measurement of serum creatinine and blood urea nitrogen levels. The protective effect of AG1714 was most pronounced on its administration 2 h before cisplatin. AG1714 also prevented doxorubicin-induced myelosuppression as assessed by the scoring of bone marrow nucleated cells and colony-forming units. Cisplatin-induced small intestinal injury was also protected by AG1714 as assessed by histopathological analysis. In vitro, AG1714 reduced cisplatin-induced apoptosis in a murine fibroblastic cell line (A9) and did not affect doxorubicin-induced apoptosis of B-16 melanoma cells. In contrast to its protective effect against mortality and injury of normal tissues induced by chemotherapy, AG1714 did not impair its antitumor activity and in some tumor models enhanced it. This was evident by using the murine tumors B-16 melanoma, Lewis lung carcinoma, and methylcholanthrene-induced fibrosarcoma and the human tumors SK-28 melanoma and human ovary carcinoma xenografts in nude mice. Experiments in which low and high doses of cisplatin and doxorubicin were administered to tumor-bearing mice demonstrated that AG1714 reduced mortality of high-dose chemotherapy and increased its therapeutic index. AG1714 could provide a novel, useful tool to improve chemotherapy by allowing dose intensification.


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